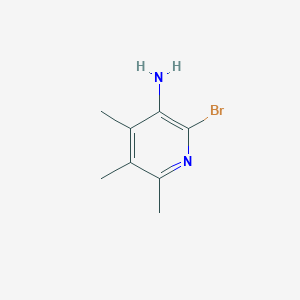

2-Bromo-4,5,6-trimethylpyridin-3-amine

Description

Properties

IUPAC Name |

2-bromo-4,5,6-trimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIVTFUPLCLWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Derivatives

Method Overview:

The initial step involves selective bromination of a suitably substituted pyridine ring. The pyridine core, bearing methyl groups at the 4, 5, and 6 positions, is brominated at the 2-position to yield 2-bromo-4,5,6-trimethylpyridine derivatives.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a radical initiator.

- Solvent: Carbon tetrachloride or acetic acid, depending on the reagent.

- Temperature: Typically controlled at room temperature or slightly elevated (~25-50°C) to ensure regioselectivity.

- Notes: Bromination is often performed at the final stage to prevent over-bromination or undesired substitution on methyl groups.

Research Findings:

A patent describes bromination of methyl-substituted pyridines using NBS in acetonitrile at low temperatures (~0°C) to selectively brominate the pyridine ring without affecting methyl groups.

Methylation of Pyridine Rings

Method Overview:

The methyl groups at positions 4, 5, and 6 are introduced either via direct methylation of the pyridine ring or through precursor synthesis involving methylated intermediates.

- Direct methylation: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Precursor synthesis: Starting from methylated pyridine derivatives, which are then brominated at the 2-position.

Research Findings:

The synthesis of 4,5,6-trimethylpyridine often involves methylation of pyridine derivatives with methyl iodide in the presence of potassium carbonate, followed by bromination at the desired position.

Amination to Form the Pyridin-3-amine

Method Overview:

The key step involves converting the brominated intermediate into the amino derivative. This is achieved through nucleophilic substitution or palladium-catalyzed amination.

- Nucleophilic substitution: Using ammonia or amines under heating conditions to replace the bromine atom with an amino group.

- Palladium-catalyzed amination: Employing Buchwald-Hartwig amination conditions with ammonia or primary amines, palladium catalysts, and suitable ligands to achieve high yields and regioselectivity.

Research Findings:

A recent study employed palladium-catalyzed amination with ammonia to efficiently convert 2-bromo-4,5,6-trimethylpyridine into the corresponding pyridin-3-amine, with optimized conditions at elevated temperatures (~100°C) and using phosphine ligands.

Alternative Synthetic Route via Precursor Intermediates

Method Overview:

An alternative approach involves synthesizing a pyridine precursor with methyl groups at the 4, 5, and 6 positions, then introducing the amino group at position 3 via directed lithiation or metalation followed by electrophilic amination.

Research Findings:

Lithiation of the methylated pyridine at the 3-position, followed by quenching with ammonia or an amination reagent, provides a route to the target compound with high regioselectivity.

Summary of Preparation Methods in Data Table

| Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS) | Acetonitrile, 0°C | Selective at the 2-position, avoiding methyl groups |

| 2 | Methylation | Methyl iodide, K2CO3 | Reflux, DMF or acetone | Introduces methyl groups at 4, 5, 6 positions |

| 3 | Amination | Palladium catalyst, ammonia | 100°C, inert atmosphere | Replaces bromine with amino group at position 3 |

| 4 | Purification | Chromatography or crystallization | From acetonitrile, acetone, or tetrahydrofuran | Achieves high purity of target compound |

Research Findings and Notes

Selectivity: Bromination and methylation steps require precise control of temperature and reagent equivalents to ensure regioselectivity, especially on methyl groups versus aromatic positions.

Catalysis: Palladium-catalyzed amination is the preferred method for amino substitution due to its high efficiency and regioselectivity.

Precursor Synthesis: Starting from methylated pyridines simplifies the process, reducing side reactions and improving overall yield.

Purification: Chromatography and recrystallization from solvents like acetonitrile or acetone are effective for isolating pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6-trimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reduction reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

2-Bromo-4,5,6-trimethylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Chemical Synthesis:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6-trimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The bromine atom and the amine group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their differences in substituents, molecular properties, and applications:

Physicochemical Properties

- Lipophilicity : Methyl groups increase hydrophobicity, improving membrane permeability. For example, 2-bromo-4,6-dimethylpyridin-3-amine (logP ~1.8) is more lipophilic than 5-bromo-6-methoxypyridin-3-amine (logP ~1.2) .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the pyridine ring, altering reactivity in electrophilic substitutions.

Biological Activity

2-Bromo-4,5,6-trimethylpyridin-3-amine is a chemical compound with the molecular formula C10H12BrN. It belongs to the class of brominated pyridine derivatives, which have garnered attention for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula: C10H12BrN

- Molecular Weight: 227.12 g/mol

- SMILES Representation: BrCC1=CC(C(=N)C=C1(C)C)C(C)C

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

The biological activity of this compound can be attributed to its interaction with various biological targets. The bromine atom enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. This compound has been shown to exhibit:

- Antimicrobial Activity: It has demonstrated effectiveness against a range of bacteria and fungi, potentially through the inhibition of cell wall synthesis or disruption of metabolic pathways.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study published in the Journal of Medicinal Chemistry found that this compound displayed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics.

- Anticancer Effects:

-

Neuroprotective Effects:

- A recent investigation into neuroprotective properties revealed that this compound could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Bromo-4-methylpyridine | Moderate antibacterial | Disruption of cell wall synthesis |

| 4-Amino-2-bromopyridine | Anticancer | Induction of apoptosis |

| 3-Bromoaniline | Antifungal | Inhibition of ergosterol biosynthesis |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4,5,6-trimethylpyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: A widely applicable method involves Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce bromine at the pyridine ring. For example, analogous bromopyridines are synthesized by reacting halogenated precursors with arylboronic acids in 1,4-dioxane/water at 85–95°C for 15+ hours . Key factors affecting yield include:

- Catalyst loading : 5 mol% Pd(PPh₃)₄ ensures efficient coupling.

- Temperature : Prolonged heating (>15 h) at 85–95°C improves conversion.

- Precursor purity : Ensure the starting amine (e.g., 4,5,6-trimethylpyridin-3-amine) is free from deactivating impurities.

Alternative routes include direct bromination using NBS (N-bromosuccinimide) under radical initiation, though regioselectivity must be validated via NMR.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR : Expect distinct singlet(s) for methyl groups (δ 2.1–2.4 ppm) and deshielded NH₂ protons (δ 5.5–6.0 ppm, broad).

- ¹³C NMR : Bromine’s inductive effect shifts the adjacent C-Br carbon to δ 110–120 ppm.

- GC/MS : The bromine isotope pattern (m/z peaks at 1:1 ratio for M⁺ and M+2) confirms molecular weight. ATD-GC/MS is preferred for thermally stable derivatives, but solvent extraction with SPE clean-up reduces decomposition risks .

- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water for purity analysis (retention time ~8–12 min) .

Q. How does the bromine substituent influence the compound’s solubility and stability under different storage conditions?

Methodological Answer: Bromine increases hydrophobicity compared to chloro analogs (e.g., 2-chloro-4,5,6-trimethylpyridin-3-amine), reducing aqueous solubility. Stability considerations:

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and bromine displacement .

- Degradation pathways : Monitor for debromination via TLC or LC-MS over time.

Advanced Research Questions

Q. What strategies can resolve contradictory analytical data, such as discrepancies in quantification between ATD-GC/MS and solvent extraction methods?

Methodological Answer: Contradictions may arise from extraction efficiency or thermal degradation (e.g., ATD-GC/MS at 175°C may overestimate volatile derivatives). To resolve:

Validate extraction protocols : Compare recovery rates using spiked samples.

Thermal stability tests : Analyze the compound at desorption temperatures (e.g., 175°C) via TGA-MS to rule out decomposition .

Cross-validate : Use NMR or HPLC to confirm absolute quantification.

Q. In mechanistic studies, how does the bromine atom in this compound participate in cross-coupling reactions compared to other halogens?

Methodological Answer: Bromine’s moderate electronegativity and bond strength (C-Br ~ 70 kcal/mol) facilitate oxidative addition to Pd(0) catalysts more readily than chloro analogs but slower than iodo derivatives. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ for bromopyridines.

- Leaving group reactivity : Bromine enables coupling at lower temperatures (80–100°C) vs. chlorine (120–140°C) .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT calculations : Model the C-Br bond dissociation energy (BDE) to predict susceptibility to substitution.

- Docking studies : For bioactivity research, simulate interactions with target proteins (e.g., PfDHODH) to assess bromine’s role in binding affinity .

Q. What role does the bromine atom play in bioisosteric replacements for pharmacological optimization?

Methodological Answer: Bromine serves as a bioisostere for methyl or chlorine groups, enhancing lipophilicity and target binding. For example:

- Steric effects : Bromine’s van der Waals radius (1.85 Å) fills hydrophobic pockets more effectively than chlorine (1.75 Å).

- Electronic effects : Its polarizability improves π-stacking in enzyme active sites, as seen in triazolopyrimidine-based inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.